molecular formula C19H19N3O2 B10983137 N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B10983137
M. Wt: 321.4 g/mol
InChI Key: BKGOJOSNDGTXTG-UHFFFAOYSA-N
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Description

N-(2-{[(4-Methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 4-methylphenyl carbonyl group linked via an aminoethyl side chain. Indole carboxamides are a pharmacologically significant class of compounds, often explored for their anticancer, antiviral, and enzyme-inhibitory properties .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[2-[(4-methylbenzoyl)amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-13-6-8-14(9-7-13)18(23)20-10-11-21-19(24)17-12-15-4-2-3-5-16(15)22-17/h2-9,12,22H,10-11H2,1H3,(H,20,23)(H,21,24)

InChI Key

BKGOJOSNDGTXTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-4-methylbenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require indole-based structures.

Mechanism of Action

The mechanism of action of N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the amide group can form hydrogen bonds, stabilizing the compound within the active site of a target protein. This interaction can modulate the activity of the protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole-2-Carboxamide Derivatives
Compound Name Substituent on Phenyl Side Chain Structure Biological Activity Reference
N-(2-{[(4-Methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide 4-methylphenyl -NH-(CH₂)₂-NH-CO-(4-MePh) Not explicitly reported -
N-(4-Chlorophenyl)-1H-indole-2-carboxamide 4-chlorophenyl Direct N-linked phenyl Cytotoxic (osteosarcoma), antioxidant
ORG27569 - 4-(piperidin-1-yl)phenethyl CB1 receptor antagonist
Sulfonamide derivatives (e.g., R1L5) 3,5-dimethylphenyl Sulfonamide-linked alkyl chains HIV-1 inhibition (EC₅₀: 0.02–0.5 μM)
N-(4-Methoxyphenyl)-1H-indole-2-carboxamide 4-methoxyphenyl Direct N-linked phenyl MAO-A inhibition (IC₅₀: ~10 nM)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl derivative () exhibits cytotoxic effects, likely due to the electron-withdrawing Cl group enhancing reactivity. In contrast, the 4-methylphenyl group (target compound) is electron-donating, which may improve metabolic stability or membrane permeability .
  • Side Chain Complexity: ORG27569’s piperidinyl phenethyl side chain enhances CB1 receptor binding, while the target compound’s aminoethyl chain may favor interactions with polar enzyme pockets .
  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives () show potent antiviral activity, suggesting that sulfonamide groups improve target engagement in viral proteases compared to carboxamides .

Pharmacological and Mechanistic Differences

  • Anticancer Activity : The 4-chlorophenyl analog () reduces osteosarcoma cell viability at IC₅₀ values comparable to imatinib mesylate, while the target compound’s methyl group may alter potency or selectivity .
  • Enzyme Inhibition: MAO-A inhibitors () with methoxy groups exhibit nanomolar IC₅₀ values, suggesting that substituent polarity critically influences enzyme binding .
  • Antiviral Efficacy : Sulfonamide derivatives () achieve low EC₅₀ values against HIV-1, highlighting the importance of sulfonyl groups in viral protease inhibition—a feature absent in the target compound .

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